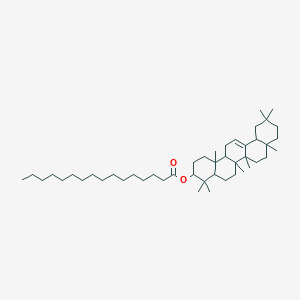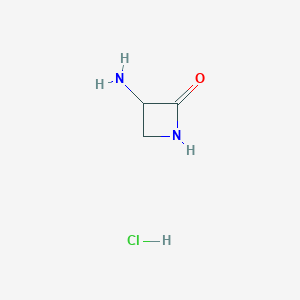
EC-Amyrin palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EC-Amyrin palmitate is a compound derived from the esterification of amyrin, a pentacyclic triterpenoid, with palmitic acid. Amyrins are naturally occurring compounds found in various plant sources and are known for their diverse pharmacological properties, including anti-inflammatory, antinociceptive, and gastro-protective effects .
Métodos De Preparación
The synthesis of EC-Amyrin palmitate involves the esterification of amyrin with palmitic acid. The process typically starts with the extraction of amyrin from plant sources, followed by its purification. The esterification reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. Industrial production methods may involve large-scale extraction and purification processes to obtain amyrin, followed by its esterification in reactors designed for bulk chemical synthesis .
Análisis De Reacciones Químicas
EC-Amyrin palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of amyrin palmitate.
Reduction: Reduction reactions can convert oxidized derivatives back to their original form.
Substitution: Substitution reactions can occur at the hydroxyl group of amyrin, leading to the formation of different ester derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
EC-Amyrin palmitate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex triterpenoids.
Biology: Studies have shown its potential in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: this compound has been investigated for its potential therapeutic effects in treating conditions such as inflammation, pain, and metabolic disorders.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties
Mecanismo De Acción
The mechanism of action of EC-Amyrin palmitate involves its interaction with various molecular targets and pathways. It has been shown to activate cannabinoid receptors CB1 and CB2, leading to anti-inflammatory and antinociceptive effects. Additionally, it inhibits the production of pro-inflammatory cytokines and the expression of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response .
Comparación Con Compuestos Similares
EC-Amyrin palmitate is similar to other amyrin derivatives, such as:
α-Amyrin: Known for its anti-inflammatory and gastro-protective properties.
β-Amyrin: Exhibits antinociceptive and anti-inflammatory effects.
δ-Amyrin: Less studied but shares similar structural characteristics. Compared to these compounds, this compound is unique due to its esterification with palmitic acid, which may enhance its bioavailability and stability in biological systems
Propiedades
IUPAC Name |
(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRKCNYYCXRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)
![[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B13395446.png)
![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)

![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
